molecular formula C30H31N3O2S B2776661 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone CAS No. 681217-06-1

1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone

Cat. No. B2776661
CAS RN: 681217-06-1
M. Wt: 497.66
InChI Key: CNFMKYUPPSIOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C30H31N3O2S and its molecular weight is 497.66. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

Several studies have synthesized pyrazole and indole derivatives and evaluated their antibacterial and antimicrobial activities. For instance, Landage et al. (2019) synthesized a new series of thiazolyl pyrazole and benzoxazole compounds and assessed their antibacterial activities, highlighting the potential of such compounds in developing new antibacterial agents Landage, Thube, & Karale, 2019.

Antioxidant Activity

Ummadi et al. (2017) prepared a new class of bis and tris heterocycles, including pyrazolyl indoles and thiazolyl pyrazolyl indoles, and tested them for antioxidant activity. The study found that some compounds showed greater radical scavenging activity than others, suggesting the relevance of pyrazole and indole derivatives in antioxidant research Ummadi, Gundala, Venkatapuram, & Adivireddy, 2017.

Anticancer Activity

Research on the anticancer activity of pyrazole and indole derivatives has also been conducted. Khalilullah et al. (2022) designed indole-containing pyrazole analogs, testing their cytotoxic activities against various cancer cell lines. This study indicates the potential of such compounds in cancer research, particularly as EGFR inhibitors Khalilullah, Agarwal, Ahsan, Jadav, Mohammed, Khan, Mohammed, & Khan, 2022.

Molecular Docking and Structure-Activity Relationships

Lv et al. (2010) synthesized pyrazole derivatives as potential FabH inhibitors, demonstrating strong antibacterial activity and suggesting a role in drug discovery and development Lv, Sun, Luo, Yang, & Zhu, 2010. Furthermore, Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a similar compound, providing insights into its potential biological effects and interactions Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020.

properties

IUPAC Name

1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O2S/c1-4-17-32-19-29(25-7-5-6-8-27(25)32)36-20-30(34)33-28(23-11-9-21(2)10-12-23)18-26(31-33)22-13-15-24(35-3)16-14-22/h5-16,19,28H,4,17-18,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFMKYUPPSIOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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